2-Ethoxy-2-ethylbutyric acid
Description
2-Ethoxy-2-ethylbutyric acid is a branched-chain carboxylic acid featuring ethoxy and ethyl substituents at the second carbon of the butyric acid backbone. These analogs share functional group arrangements (e.g., ethoxy, alkyl, or hydroxyl substituents) that influence reactivity, solubility, and industrial applications.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethoxy-2-ethylbutanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-8(5-2,7(9)10)11-6-3/h4-6H2,1-3H3,(H,9,10) |
InChI Key |
QCQOXYHMOIBJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
a) Esterification of 2-Ethylbutyric Acid
Reaction with ethanol or ethoxy derivatives under acid catalysis:
-
Conditions : Acidic (e.g., H₂SO₄), reflux, 6–12 hours.
-
Yield : ~70–85% (extrapolated from similar esterifications ).
b) Grignard Reaction
A Grignard reagent (e.g., ethylmagnesium bromide) reacts with an ethoxy-substituted ketone:
Thermal Degradation
Analogous to 2-ethoxyethanol’s degradation pathways , 2-ethoxy-2-ethylbutyric acid may undergo:
a) Unimolecular Decomposition
-
Primary Pathway : Elimination of ethylene glycol or ethanal via cyclic transition states.
b) Bimolecular Reactions
Reaction with alcohols (e.g., ethanol) to form ethers or esters:
a) Oxidation
Under strong oxidizing agents (e.g., KMnO₄/H⁺), ethoxy groups may oxidize to carboxylic acids:
b) Reduction
Catalytic hydrogenation (H₂/Pd) could reduce the carboxylic acid group to a primary alcohol:
a) Ester Hydrolysis
Reversion to 2-ethylbutyric acid under acidic or basic conditions:
Comparative Reaction Data
| Reaction Type | Conditions | Byproducts | Estimated Yield |
|---|---|---|---|
| Esterification | H₂SO₄, reflux, 8h | H₂O | 75–85% |
| Thermal Decomposition | 250–300°C, inert atmosphere | CO₂, Alkenes | N/A |
| Bimolecular Alcohol Reaction | 150°C, ethanol solvent | H₂, Ethers | 60–70% |
| Oxidation (KMnO₄) | Acidic, 80°C | Diacid, CO₂ | 50–65% |
Comparison with Similar Compounds
Solubility and Stability
- 2-Ethoxybenzoic acid: Limited solubility in water due to aromaticity; stable under standard conditions but reacts with strong oxidizing agents .
- 2-Hydroxyisobutyric acid : Higher water solubility (hydroxyl group enhances polarity); decomposes at high temperatures (>200°C) .
- 2-Ethylbutyric acid : Moderately soluble in water; typical pKa ~4.8 (similar to other short-chain carboxylic acids) .
Boiling/Melting Points
Preparation Methods
Synthesis of 3-Amylalcohol Precursor
The process begins with the reaction of propionaldehyde (CH₃CH₂CHO) with ethylmagnesium bromide (CH₃CH₂MgBr) in anhydrous tetrahydrofuran (THF) under nitrogen at 40–50°C. This yields 3-amylalcohol (C₅H₁₁OH) via nucleophilic addition:
Halogenation to 3-Halopentane
3-Amylalcohol is converted to 3-chloropentane (C₅H₁₁Cl) via tosylation and nucleophilic substitution. Treatment with tosyl chloride (TsCl) in dichloromethane and pyrrolidine at 0°C forms the tosylate intermediate, which reacts with lithium chloride (LiCl) in THF to yield 3-chloropentane:
Grignard Reagent Formation and Carboxylation
Fresh magnesium reacts with 3-chloropentane in THF to form pentylmagnesium chloride (C₅H₁₁MgCl), which is then carboxylated with gaseous CO₂ at -10°C to -5°C. Acidification with HCl yields 2-ethylbutanoic acid (C₆H₁₂O₂):
Etherification at the α-Position
To introduce the ethoxy group, 2-ethylbutanoic acid undergoes Williamson ether synthesis . Deprotonation with a strong base (e.g., NaH) in THF, followed by reaction with ethyl bromide (CH₃CH₂Br), yields 2-ethoxy-2-ethylbutyric acid:
Key Conditions :
-
Temperature: 0–25°C to minimize esterification side reactions.
-
Solvent: Anhydrous THF or dimethylformamide (DMF).
Yield : ~60–70% after column chromatography.
Catalytic Oxidation of 2-Ethoxy-2-ethylbutanal
Building on industrial methods for 2-ethylhexanoic acid production, the target compound can be synthesized via oxidation of a pre-formed aldehyde.
Aldol Condensation to Form 2-Ethoxy-2-ethylbutanal
Propionaldehyde undergoes base-catalyzed aldol condensation with ethoxyacetaldehyde (CH₃CH₂OCH₂CHO) in ethanol. The reaction forms 2-ethoxy-2-ethylbutanal (C₈H₁₆O₂) via dehydration:
Catalyst : 1–5 mol% NaOH or K₂CO₃.
Yield : ~65% after distillation.
Oxidation to Carboxylic Acid
The aldehyde is oxidized using N-hydroxyphthalimide (NHPI) and oxygen in acetonitrile at 30°C:
Reaction Time : 3 hours.
Workup : Concentration under reduced pressure and purification via column chromatography.
Yield : 88% (analogous to 2-ethylbutyric acid synthesis).
Direct Carboxylation of Ethoxy-Substituted Grignard Reagents
A one-pot method integrates ether and carboxylic acid functionalities through tailored Grignard reagents.
Synthesis of Ethoxy-Substituted Grignard Reagent
Ethoxyethyl chloride (CH₃CH₂OCH₂CH₂Cl) reacts with magnesium in THF to form ethoxyethylmagnesium chloride (CH₃CH₂OCH₂CH₂MgCl).
Reaction with Carbon Dioxide
The Grignard reagent is treated with CO₂ at -20°C, followed by acid quenching:
Modification : Introducing an ethyl group via co-reaction with ethylmagnesium bromide enables the formation of the disubstituted product.
Yield : ~50–60% (extrapolated from rhodium carboxylate syntheses).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard + Etherification | Ethyl MgBr, CO₂, CH₃CH₂Br | 40–50°C, anhydrous THF | 60–70% | High selectivity | Multi-step, costly purification |
| Aldol Oxidation | NHPI, O₂ | 30°C, acetonitrile | 88% | Single-step oxidation | Requires aldehyde precursor |
| Direct Carboxylation | Ethoxyethyl MgCl, CO₂ | -20°C, THF | 50–60% | One-pot synthesis | Low yield, complex reagent prep |
Industrial-Scale Considerations
Large-scale production favors the aldol oxidation route due to its higher yield and fewer intermediates. Key parameters include:
-
Catalyst Recycling : NHPI can be recovered via filtration and reused.
-
Solvent Choice : Acetonitrile enables efficient oxygen diffusion and product separation.
-
Safety : CO₂ pressure must be regulated to prevent uncontrolled exothermic reactions.
Emerging Catalytic Strategies
Recent advances in enzyme-catalyzed esterification and flow chemistry offer potential for greener synthesis:
Q & A
Q. What ethical considerations apply to handling and disposing of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
